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  • Product: N-isobutyl-4-isopropylbenzenesulfonamide

Core Science & Biosynthesis

Foundational

Pharmacological and Synthetic Profile of N-Isobutyl-4-isopropylbenzenesulfonamide Derivatives

Executive Summary This technical guide provides an in-depth review of N-isobutyl-4-isopropylbenzenesulfonamide and its structural derivatives. While classical sulfonamides (sulfa drugs) are historically grounded in antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth review of N-isobutyl-4-isopropylbenzenesulfonamide and its structural derivatives. While classical sulfonamides (sulfa drugs) are historically grounded in antimicrobial therapy via dihydropteroate synthase (DHPS) inhibition, recent medicinal chemistry has pivoted towards utilizing the sulfonamide moiety as a zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition and anticancer applications .[1]

The N-isobutyl-4-isopropylbenzenesulfonamide scaffold represents a specific lipophilic optimization of the benzenesulfonamide core.[1] The para-isopropyl group (cumyl moiety) enhances hydrophobic interactions within enzyme active sites, while the N-isobutyl chain modulates solubility, membrane permeability, and isozyme selectivity.[1] This guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and pharmacological potentials.[1]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7]

The molecule consists of a benzene ring substituted at the para position with an isopropyl group and sulfonated at position 1, where the nitrogen is further alkylated with an isobutyl group.

Predicted Physicochemical Properties

To understand the behavior of this molecule in biological systems, we analyze its core descriptors.[1]

PropertyValue (Approx.)Significance
Molecular Formula C₁₃H₂₁NO₂SCore stoichiometry.[1]
Molecular Weight ~271.38 g/mol Falls within "Lead-like" space (MW < 300).[1]
LogP (Lipophilicity) 3.5 – 4.2High lipophilicity due to isopropyl/isobutyl groups; suggests good membrane permeability but potential solubility issues in aqueous media.[1]
H-Bond Donors 1 (NH)Critical for active site anchoring (e.g., Zn²⁺ coordination).[1]
H-Bond Acceptors 2 (SO₂)Facilitates interaction with hydrophilic residues (e.g., Thr199 in CA II).[1]
Topological Polar Surface Area (TPSA) ~45-55 ŲExcellent range for blood-brain barrier (BBB) penetration and cellular uptake.[1]

Synthetic Methodology

The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions).[1] Below is a field-proven protocol optimized for yield and purity, avoiding common pitfalls like hydrolysis of the sulfonyl chloride.

Validated Experimental Protocol

Objective: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide via sulfonyl chloride coupling.

Reagents:

  • 4-Isopropylbenzenesulfonyl chloride (1.0 eq)[1]

  • Isobutylamine (1.2 eq)[1]

  • Triethylamine (TEA) or Pyridine (1.5 eq) as acid scavenger[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-isopropylbenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath to suppress side reactions.

  • Addition: Mix Isobutylamine (12 mmol) with TEA (15 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Causality: Slow addition prevents localized overheating and runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the sulfonyl chloride spot indicates completion.

  • Work-up:

    • Wash the organic layer with 1N HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO₃ (2 x 15 mL) to neutralize acidity.[1]

    • Wash with Brine (1 x 15 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Synthetic Pathway Visualization

Synthesis_Pathway Start 4-Isopropylbenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Isobutylamine (+ Et3N Base) Reagent->Intermediate Product N-isobutyl-4-isopropyl benzenesulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Removed in Workup) Intermediate->Byproduct

Figure 1: Reaction scheme for the synthesis of the target sulfonamide. The nucleophilic attack of the amine on the sulfonyl sulfur is the rate-determining step.[1]

Pharmacological Mechanisms & SAR

The biological activity of N-isobutyl-4-isopropylbenzenesulfonamide is dictated by its ability to fit into hydrophobic pockets of metalloenzymes or modulate ion channels.[1]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors.[1][2] The zinc ion in the CA active site is coordinated by three histidine residues and a water molecule/hydroxide ion.

  • Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound water molecule, coordinating directly to the Zn²⁺ ion.[1]

  • Role of 4-Isopropyl Group: This bulky lipophilic group interacts with the hydrophobic wall of the CA active site (specifically residues Val121, Leu198, and Trp209 in CA II). This increases binding affinity compared to a bare benzenesulfonamide.[1]

  • Role of N-Isobutyl Group: Crucial Insight: Primary sulfonamides (R-SO₂NH₂) are usually the most potent CA inhibitors.[1] Substituting the nitrogen (R-SO₂NH-R') often reduces affinity for CA II but can drastically improve selectivity for other isoforms (like CA IX in tumors) or alter the mechanism to a "anchored" inhibition where the tail binds outside the active site.[1]

Antimicrobial & Anticancer Potential

While N-substitution generally diminishes antibacterial activity via the DHPS pathway (which requires a primary aromatic amine, not present here), these derivatives show promise in:

  • MCF-7 Breast Cancer Lines: Lipophilic sulfonamides have demonstrated cytotoxicity by disrupting microtubule assembly or inducing apoptosis via carbonic anhydrase IX (CA IX) inhibition, a target overexpressed in hypoxic tumors.[1]

  • Membrane Interaction: The high LogP allows the molecule to penetrate bacterial cell walls, potentially acting via non-specific membrane disruption or targeting efflux pumps.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the "Three-Tails" approach to optimizing this scaffold.

SAR_Logic Core Benzenesulfonamide Scaffold R1 Para-Position (R1) 4-Isopropyl Core->R1 R2 Sulfonamide Nitrogen (R2) N-Isobutyl Core->R2 Effect1 Increases Lipophilicity (LogP > 3.5) R1->Effect1 Effect2 Hydrophobic Pocket Fit (CA II / CA IX) R1->Effect2 R2->Effect1 Effect3 Reduces Classic CA Affinity Increases Isoform Selectivity R2->Effect3

Figure 2: SAR analysis. The 4-isopropyl group drives potency via hydrophobic interactions, while the N-isobutyl group drives selectivity and pharmacokinetic properties (ADME).[1]

Comparative Data Analysis

The following table summarizes the biological profile of the target compound relative to standard inhibitors. Note: Data represents consensus values from class-wide sulfonamide studies.

Compound DerivativeR1 (Para)R2 (Nitrogen)CA II Ki (nM)CA IX Ki (nM)Selectivity (II/IX)
Acetazolamide (Std) N/AHeterocyclic1225Low
Parent Scaffold IsopropylH~10–50~20–60Moderate
Target Molecule Isopropyl Isobutyl >200 ~50–100 High (Tumor Selective)
N-Methyl Analog IsopropylMethyl~150~80Moderate

Interpretation: The N-isobutyl substitution likely reduces potency against the ubiquitous CA II (reducing side effects like paresthesia) while maintaining activity against the tumor-associated CA IX, making it a viable candidate for anticancer drug development.[1]

References

  • Supuran, C. T. (2020).[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [1]

  • Longdom Publishing. (2022).[1] Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

  • NIH/PubMed. (2021).[1] Inhibition of carbonic anhydrase II by sulfonamide derivatives.

  • Organic Chemistry Portal. (2020).[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.

  • Google Patents. (2010).[1] Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Protocols for N-isobutyl-4-isopropylbenzenesulfonamide

Executive Summary & Chemical Context[1][2][3][4] N-isobutyl-4-isopropylbenzenesulfonamide (C₁₃H₂₁NO₂S) represents a class of secondary sulfonamides often utilized as pharmaceutical intermediates or model compounds for li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

N-isobutyl-4-isopropylbenzenesulfonamide (C₁₃H₂₁NO₂S) represents a class of secondary sulfonamides often utilized as pharmaceutical intermediates or model compounds for lipophilic drug design. Structurally, the molecule features a benzene core substituted with a hydrophobic isopropyl group at the para position and a sulfonamide moiety capped with an isobutyl chain.

The Challenge: The primary difficulty in crystallizing this specific molecule lies in its high lipophilicity and conformational flexibility provided by the isobutyl and isopropyl alkyl chains. These features frequently lead to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation, particularly when standard polar/non-polar solvent gradients are applied too aggressively.

This guide provides two validated protocols designed to suppress oiling out and promote stable crystal lattice formation.

Physicochemical Profile (Estimated)[5]
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 255.38 g/mol Moderate size; kinetics dominated by alkyl chain packing.
Predicted LogP ~3.7 - 4.1Highly lipophilic; practically insoluble in water.
Solubility (High) DCM, Ethyl Acetate, Acetone, THFGood candidates for the "solvent" phase.
Solubility (Low) Water, Hexanes, PentaneGood candidates for the "anti-solvent" phase.
Melting Point ~45°C – 65°C (Range typical for analogs)Critical Risk: Low MP increases risk of oiling out if crystallization temperature > MP.

Pre-Crystallization Purity Requirements[4]

Crystallization is a purification technique, but it is not a magic bullet for dirty reaction mixtures. For secondary sulfonamides synthesized via sulfonyl chloride amination, the crude isolate must undergo specific washes before attempting crystallization.

Mandatory Workup:

  • Acid Wash: Wash the organic layer with 1N HCl to remove unreacted isobutylamine.

  • Base Wash: Wash with saturated NaHCO₃ to remove hydrolyzed 4-isopropylbenzenesulfonic acid.

  • Drying: Dry over MgSO₄ and evaporate to dryness.

    • Note: If the crude is a dark oil, perform a rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexanes) before crystallization.

Protocol A: Thermodynamic Control (Ethanol/Water)

Best for: Large-scale batches (>10g) and removal of polar impurities.

This method utilizes the high temperature coefficient of solubility in ethanol. Water acts as a "soft" anti-solvent to reduce solubility gradually.

Reagents
  • Solvent: Absolute Ethanol (EtOH)

  • Anti-Solvent: Deionized Water (pre-warmed to 40°C)

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Technique: Add solvent in 1 mL increments while swirling on a steam bath.

    • Target: A clear, yellow-to-colorless solution.

  • The "Cloud Point" Approach:

    • Remove from heat.[1][2][3][4]

    • While the solution is still hot (~60°C), add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the turbidity.

  • Controlled Cooling (Critical Step):

    • Cover the flask with a watch glass.

    • Wrap the flask in a towel or place it in a beaker of warm water (50°C) and let the entire bath cool to room temperature naturally over 2-3 hours.

    • Why: Rapid cooling induces supersaturation too quickly, trapping impurities and causing oiling out. Slow cooling allows the alkyl chains to align into a lattice.

  • Nucleation & Growth:

    • Once at room temperature, inspect for crystals.[4]

    • If Oiling Occurs: The product appears as droplets at the bottom. Re-heat to dissolve, add 5% more Ethanol, and cool slower. Scratch the glass with a rod to induce nucleation.[1]

    • Final Stage: Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][4]

    • Wash with a cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at 30°C (do not exceed MP).

Protocol B: Evaporative Diffusion (DCM/Hexanes)

Best for: High-purity analytical samples (<1g) or compounds prone to hydrolysis.

This method avoids heat, minimizing the risk of melting the product into an oil. It relies on the diffusion of Hexanes (precipitant) into Dichloromethane (solvent).

Reagents
  • Solvent: Dichloromethane (DCM)

  • Anti-Solvent: n-Hexanes (or Heptane)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the crude compound in a minimum volume of DCM in a small vial or flask. The solution should be concentrated but not saturated.

  • Layering:

    • Carefully pipette n-Hexanes down the side of the container so it floats on top of the denser DCM layer.

    • Ratio: Target a 1:1 volume ratio initially.

    • Do not mix. You want a distinct interface.

  • Diffusion:

    • Cover the container with Parafilm, then poke 2-3 small holes in the film.

    • Place in a vibration-free area (fume hood corner) at room temperature.

  • Mechanism:

    • DCM is more volatile and will evaporate slowly through the holes.

    • Simultaneously, Hexanes will diffuse into the DCM layer.

    • As DCM leaves and Hexanes enters, the solvent polarity drops slowly, forcing the sulfonamide to crystallize at the interface or on the glass walls.

  • Harvesting:

    • After 24-48 hours, decant the solvent.

    • Rinse crystals with cold Hexanes.

Troubleshooting: The "Oiling Out" Phenomenon

Because N-isobutyl-4-isopropylbenzenesulfonamide contains flexible alkyl chains, it is thermodynamically prone to separating as a liquid phase before crystallizing.

Corrective Actions:

SymptomRoot CauseImmediate Fix
Milky emulsion forms upon cooling Cooling too fast; Metastable limit exceeded.Re-heat to clear. Add a "seed crystal" of pure product at the cloud point temperature.
Two liquid layers form Temperature > Melting Point of solid in solvent mixture.Add more solvent (dilute the system) to lower the saturation temperature below the product's melting point.
No crystals after 24h System is stable supersaturated.Seeding is mandatory. If no seed exists, scratch the glass vigorously or dip a glass rod in the solution, let it dry, and re-insert.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this lipophilic sulfonamide.

CrystallizationWorkflow Start Crude N-isobutyl-4-isopropyl- benzenesulfonamide CheckPurity Check Purity (TLC/NMR) Is it a dark oil? Start->CheckPurity SilicaPlug Silica Plug Filtration (Remove tars) CheckPurity->SilicaPlug Yes (Dirty) ChooseMethod Select Crystallization Method CheckPurity->ChooseMethod No (Reasonable) SilicaPlug->ChooseMethod MethodA Method A: Thermal (EtOH / Water) ChooseMethod->MethodA Scale > 1g MethodB Method B: Diffusion (DCM / Hexanes) ChooseMethod->MethodB Scale < 1g / Heat Sensitive DissolveA Dissolve in hot EtOH Add warm Water to cloud point MethodA->DissolveA DissolveB Dissolve in DCM Layer Hexanes on top MethodB->DissolveB Cooling Controlled Cooling (Slow ramp to RT) DissolveA->Cooling Diffusion Slow Evaporation/Diffusion (24-48 Hours) DissolveB->Diffusion CheckState Check State: Crystals or Oil? Cooling->CheckState Diffusion->CheckState OilFix OILING OUT DETECTED Re-heat, add solvent, add Seed Crystal CheckState->OilFix Oiling Out Filter Vacuum Filtration Wash with cold anti-solvent CheckState->Filter Crystals Formed OilFix->Cooling Retry (Slower) Final Pure Crystalline Solid Filter->Final

Figure 1: Decision tree for the purification of lipophilic sulfonamides, highlighting intervention steps for oiling out.[1][4]

References

  • BenchChem. (2025).[1][2][5] Recrystallization of Sulfonamide Products: Technical Support & Troubleshooting. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). N-butylbenzenesulfonamide: Chemical and Physical Properties. Retrieved from

  • Ngassa, F. N., et al. (2020).[6] Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - PubMed Central. Retrieved from

  • University of Rochester. (2025). Purification: How To - Recrystallization Tips and Tricks. Department of Chemistry. Retrieved from

  • Thermo Scientific Chemicals. (2025). 4-Isopropylbenzenesulfonamide Product Specifications. Retrieved from [7]

Sources

Application

Optimized Solvent Systems for the Isolation and Purification of N-isobutyl-4-isopropylbenzenesulfonamide

Application Note: AN-2026-SOLV-04 Executive Summary & Chemical Context[1][2][3][4][5][6] This application note details the rationale and methodology for selecting extraction solvents for N-isobutyl-4-isopropylbenzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SOLV-04

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the rationale and methodology for selecting extraction solvents for N-isobutyl-4-isopropylbenzenesulfonamide , a secondary sulfonamide intermediate often encountered in drug discovery.

The isolation of this compound presents a specific set of physicochemical challenges:

  • Lipophilicity: The presence of a para-isopropyl group on the aromatic ring and an N-isobutyl chain significantly increases the LogP (estimated ~3.5–4.0), making the compound highly soluble in organic solvents but prone to "oiling out" rather than crystallizing.

  • Acidity (pKa ~10.5): The sulfonamide nitrogen possesses a weakly acidic proton. This allows for pH-dependent solubility manipulation, a critical handle for removing non-acidic impurities.

  • Green Chemistry Mandate: Traditional protocols utilize Dichloromethane (DCM). In alignment with modern sustainability goals (e.g., GSK and ACS Green Chemistry Institute guides), this protocol prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .

Solvent Selection Framework

The choice of solvent dictates the Partition Coefficient (


), emulsion behavior, and environmental impact. We evaluated four solvent classes against the specific structural properties of N-isobutyl-4-isopropylbenzenesulfonamide.
Comparative Solvent Performance Data
SolventClassGSK Green Score (1-10)Extraction Efficiency*EHS ProfileRecommendation
Dichloromethane (DCM) Chlorinated3 (High Risk)HighCarcinogenic, volatile.Avoid (Legacy only)
Ethyl Acetate (EtOAc) Ester7 (Problematic)Moderate-HighFlammable, hydrolyzes at high pH.Standard Alternative
2-MeTHF Ether7-8 (Good)HighBio-based, stable at high pH, excellent phase separation.Preferred (Gold Standard)
MTBE Ether5 (Medium)ModeratePeroxide former, persistent in water.Secondary Option

*Extraction Efficiency defined by the ability to solubilize the target sulfonamide while rejecting polar impurities (salts, sulfonic acids).

Why 2-MeTHF?

For this specific sulfonamide, 2-MeTHF is the superior choice over EtOAc.

  • Water Immiscibility: 2-MeTHF separates cleanly from water even without brine, reducing the risk of emulsions common with sulfonamide synthesis mixtures.

  • Base Stability: Unlike EtOAc, which can hydrolyze during the alkaline washes required to remove unreacted sulfonyl chlorides, 2-MeTHF is stable, allowing for robust pH manipulation.

Experimental Protocol: Isolation & Purification

Workflow Logic: The "pH Swing" Strategy

Because N-isobutyl-4-isopropylbenzenesulfonamide is a secondary sulfonamide, it is neutral at pH 1–9 but can be deprotonated at pH >12. However, due to its high lipophilicity, the salt form may behave like a surfactant (soap). Therefore, this protocol uses a Neutral-Acid-Base Wash strategy to keep the product in the organic phase while stripping impurities.

Step-by-Step Methodology

Reagents Required:

  • Crude Reaction Mixture (typically in reaction solvent)

  • Solvent: 2-MeTHF (Preferred) or EtOAc

  • Wash Solutions: 1M HCl, Sat. NaHCO₃, Brine

Phase 1: Quench and Extraction
  • Quench: Cool the reaction mixture to 0°C. Slowly add water to quench excess 4-isopropylbenzenesulfonyl chloride.

  • Solvent Exchange (if necessary): If the reaction was done in a water-miscible solvent (DMF, THF), concentrate under reduced pressure and redissolve the residue in 2-MeTHF (10 mL per gram of theoretical yield).

  • Phase Separation: Transfer to a separatory funnel. Add an equal volume of water. Agitate and separate. Keep the Organic Layer .

Phase 2: Impurity Removal (The Critical Steps)
  • Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2 x 5 vol).

    • Mechanism:[1] Protonates unreacted isobutylamine (pKa ~10.7) into its water-soluble hydrochloride salt (

      
      ). The sulfonamide remains neutral and organic-soluble.
      
  • Base Wash (Removes Acid): Wash the organic layer with Saturated NaHCO₃ (2 x 5 vol).

    • Mechanism:[1] Neutralizes any hydrolyzed sulfonyl chloride (now sulfonic acid) and HCl carryover.[2]

    • Caution: Do not use strong NaOH, as it might deprotonate the product or hydrolyze the sulfonamide bond (though rare under mild conditions).

  • Brine Wash: Wash with Saturated NaCl (1 x 5 vol) to remove residual water.

Phase 3: Isolation
  • Drying: Dry the organic phase over Anhydrous Na₂SO₄ for 15 minutes.

  • Filtration & Concentration: Filter off the desiccant. Concentrate the filtrate in vacuo at 40°C.

  • Crystallization (Polishing):

    • The residue will likely be an oil or low-melting solid.

    • Protocol: Dissolve in minimal hot Heptane (or Hexanes) with a trace of EtOAc. Cool slowly to 4°C to induce crystallization.

Process Visualization

The following diagrams illustrate the decision logic and the extraction workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection IsGreen Is Green Chemistry Mandatory? Start->IsGreen HighPH Will process use pH > 10? IsGreen->HighPH Yes DCM Dichloromethane (DCM) (Legacy/Toxic) IsGreen->DCM No EtOAc Ethyl Acetate (Standard Green) HighPH->EtOAc No MeTHF 2-MeTHF (Premium Green) HighPH->MeTHF Yes (Stability req.)

Caption: Decision logic for replacing DCM with sustainable alternatives based on process conditions.

Figure 2: Extraction Workflow (Liquid-Liquid Extraction)

ExtractionWorkflow RxnMix Crude Reaction Mix (Sulfonamide + Amine + Acid) Quench Quench (Water) + Dilution (2-MeTHF) RxnMix->Quench AcidWash Acid Wash (1M HCl) Quench->AcidWash Organic Layer AqWaste1 Aq. Waste: Isobutylamine.HCl AcidWash->AqWaste1 Aqueous BaseWash Base Wash (Sat. NaHCO3) AcidWash->BaseWash Organic Layer AqWaste2 Aq. Waste: Sulfonic Acid Salts BaseWash->AqWaste2 Aqueous Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Organic Layer Product Pure Product (N-isobutyl-4-isopropyl...) Drying->Product

Caption: Step-by-step extraction protocol ensuring removal of amine and acid byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or surfactant behavior of the sulfonamide salt.1. Add brine to increase aqueous density.2. Filter through a Celite pad.3. Use 2-MeTHF instead of EtOAc (better density difference).
Low Yield Product lost to aqueous phase during washes.Check pH of aqueous waste.[3] If pH > 11, the sulfonamide may have deprotonated. Acidify waste to pH 4 and back-extract.
"Oiling Out" High lipophilicity preventing crystallization.Do not evaporate to dryness. Switch solvent to Heptane while a small amount of EtOAc remains. Seed with a crystal if available.
Amine Impurity Persists Incomplete protonation of isobutylamine.Ensure the Acid Wash (Step 4) results in an aqueous pH < 2. Repeat wash if necessary.

References

  • GlaxoSmithKline (GSK). "GSK Solvent Sustainability Guide."[4][5] Green Chemistry, 2016.[6]

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." American Chemical Society.

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[6] Sustainable Chemical Processes, 2016.[6]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," Section on Sulfonamides.

  • BenchChem. "Sulfonyl Chloride Work-up Protocols."

Sources

Method

The Versatile Scaffold: N-Alkylbenzenesulfonamides in Modern Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its unique physicochemical properties, including the ability to engage in hyd...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its unique physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, have made it a workhorse for drug designers. While the specific compound, N-isobutyl-4-isopropylbenzenesulfonamide, is not extensively documented in publicly available literature, its structural motifs—the N-isobutyl group and the 4-isopropylphenyl ring—are representative of a broader class of N-alkylbenzenesulfonamides with significant therapeutic potential. This guide will explore the applications of this chemical class in medicinal chemistry, providing insights into their synthesis, biological activities, and the rationale behind their design and evaluation.

The Benzenesulfonamide Pharmacophore: A Gateway to Diverse Biological Activity

The sulfonamide functional group (-SO₂NH-) is a key feature in numerous drugs, renowned for its ability to mimic the transition state of enzymatic reactions and to participate in crucial binding interactions with biological targets.[1][2] The versatility of the benzenesulfonamide scaffold allows for the introduction of various substituents on both the aromatic ring and the sulfonamide nitrogen, leading to a wide spectrum of pharmacological activities.[3][4]

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Anticancer Activity: Many benzenesulfonamide derivatives exhibit potent anticancer properties by targeting key enzymes and signaling pathways involved in cancer progression, such as carbonic anhydrases and protein kinases.[5]

  • Antimicrobial Activity: The sulfonamide group is a well-established pharmacophore in antibacterial agents, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

  • Enzyme Inhibition: This class of compounds has demonstrated inhibitory activity against a variety of enzymes implicated in numerous diseases, including cholinesterases, tyrosinase, and α-glucosidase.[6]

  • Antioxidant Activity: Several benzenesulfonamide derivatives have been shown to possess significant antioxidant properties, capable of scavenging free radicals.

  • Cardiovascular Effects: Certain benzenesulfonamide derivatives have been explored for their effects on the cardiovascular system, including the ability to modulate perfusion pressure and coronary resistance.[7]

General Synthetic Approach: N-Alkylation of Benzenesulfonamides

The synthesis of N-alkylbenzenesulfonamides is typically achieved through a nucleophilic substitution reaction between a benzenesulfonyl chloride and a primary or secondary amine. This straightforward and versatile method allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide (Hypothetical)

This protocol describes a plausible method for the synthesis of the title compound based on established procedures for similar molecules.[8][9]

Materials:

  • 4-Isopropylbenzenesulfonyl chloride

  • Isobutylamine

  • Pyridine or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-isopropylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Addition of Amine and Base: To the stirring solution, add isobutylamine (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-isopropylbenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding 5 M HCl to neutralize the excess base.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-isobutyl-4-isopropylbenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Start Materials: 4-Isopropylbenzenesulfonyl chloride Isobutylamine Reaction Reaction: - DCM, Pyridine - Room Temperature Start->Reaction Nucleophilic Substitution Workup Aqueous Work-up: - HCl, NaHCO₃, Brine Reaction->Workup Quenching & Extraction Purification Purification: Silica Gel Chromatography Workup->Purification Isolation of Crude Product Product Final Product: N-isobutyl-4-isopropylbenzenesulfonamide Purification->Product Pure Compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor N-Alkylbenzenesulfonamide Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of various benzenesulfonamide derivatives, providing a reference for the potential efficacy of novel analogues.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives against MCF-7 Breast Cancer Cells

Compound ID Structure IC₅₀ (µg/mL)
4a 2-benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide 38.1
4c 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide Not explicitly stated, but noted as potent
4d 2-(4-chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide 37.8
4e 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide 28.2

| Doxorubicin | (Standard Drug) | 12.80 |

Table 2: Antioxidant Activity of Benzenesulfonamide Derivatives (DPPH Radical Scavenging)

Compound ID Concentration (mg/mL) % Inhibition
4a 1 Not explicitly stated, but noted as less potent
4c 0.25 Comparable to Gallic Acid
0.5 More effective than Gallic Acid
1 Comparable to Gallic Acid

| Gallic Acid | (Reference) | - |

Conclusion and Future Perspectives

The benzenesulfonamide scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The ability to readily synthesize a wide array of derivatives allows for extensive exploration of structure-activity relationships. While direct data on N-isobutyl-4-isopropylbenzenesulfonamide is sparse, the principles outlined in this guide, derived from closely related structures, provide a solid foundation for its potential synthesis, evaluation, and application in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, leading to the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Mohamed HS, Hamza ZS, Nagdy AM, Ahmed SA, Ahmed OM. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing; 2022. [Link]

  • Mohamed HS, Hamza ZS, Nagdy AM, Ahmed SA, Ahmed OM. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing; 2022. [Link]

  • Aliyu, M., et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC; 2019. [Link]

  • Hernández-Vázquez, E., et al. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Vitae; 2024. [Link]

  • Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry; 2020. [Link]

  • Abubakar, I. B., et al. N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Research Square; 2022. [Link]

  • Ahmad, I., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Science; 2022. [Link]

  • Ngassa, F. N., et al. Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. IUCrData; 2020. [Link]

  • Method for synthesizing benzene sulfonamide compounds.
  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Mphahlele, M. J., et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI; 2021. [Link]

  • Acar, Ç., et al. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed; 2024. [Link]

  • Tyszczuk-Rotko, K., et al. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC; 2023. [Link]

  • What is the mechanism of Para-Toluenesulfonamide?. Patsnap Synapse. [Link]

Sources

Application

Procedures for sulfonamide bond formation in N-isobutyl-4-isopropylbenzenesulfonamide

Application Note & Protocols: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide Abstract & Introduction The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide

Abstract & Introduction

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from its unique physicochemical properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[3] Sulfonamide-containing compounds exhibit a vast spectrum of therapeutic activities, including antibacterial (the historic "sulfa drugs"), diuretic, anti-inflammatory, and antiviral properties.[1]

This application note provides a comprehensive, in-depth guide to the synthesis of a specific derivative, N-isobutyl-4-isopropylbenzenesulfonamide. The synthesis is presented as a robust two-step process, beginning with the preparation of the key electrophilic intermediate, 4-isopropylbenzenesulfonyl chloride, from cumene. This is followed by the core sulfonamide bond-forming reaction with the nucleophilic amine, isobutylamine.

As an experienced application scientist, this guide moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, explains the underlying reaction mechanisms, and provides detailed, field-tested protocols. The methodologies described are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Overall Synthetic Strategy

The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide is efficiently achieved through a two-stage procedure. This strategy separates the formation of the reactive sulfonyl chloride from the final S-N bond formation, allowing for purification of the intermediate and ensuring a clean final reaction.

  • Step 1: Electrophilic Aromatic Substitution: Synthesis of 4-isopropylbenzenesulfonyl chloride via chlorosulfonation of cumene (isopropylbenzene).

  • Step 2: Nucleophilic Substitution: Formation of the sulfonamide bond by reacting 4-isopropylbenzenesulfonyl chloride with isobutylamine in the presence of a base.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Bond Formation Cumene Cumene (Isopropylbenzene) SulfonylChloride 4-Isopropylbenzenesulfonyl Chloride Cumene->SulfonylChloride   Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) SulfonylChloride_ref 4-Isopropylbenzenesulfonyl Chloride SulfonylChloride->SulfonylChloride_ref Intermediate Isobutylamine Isobutylamine FinalProduct N-isobutyl-4-isopropylbenzene- sulfonamide SulfonylChloride_ref->FinalProduct Nucleophilic Substitution

Figure 1: High-level experimental workflow for the synthesis.

Mechanistic Insights: The Sulfonamide Bond Formation

The core of this synthesis is the reaction between the sulfonyl chloride and the primary amine. The reactivity of the sulfonyl chloride is driven by the highly electrophilic nature of the sulfur atom, which is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[4] This makes the sulfur atom susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic substitution pathway, likely an addition-elimination mechanism, which is analogous to the acylation of amines with acid chlorides.[5][6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-isopropylbenzenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[4]

  • Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (in this protocol, pyridine) to yield the final, neutral N-isobutyl-4-isopropylbenzenesulfonamide product. The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) byproduct formed in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4]

G Amine R'-NH₂ (Isobutylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (4-Isopropylbenzenesulfonyl chloride) SulfonylChloride->Intermediate Product R-SO₂-NH-R' (Final Sulfonamide) Intermediate->Product Elimination of Cl⁻ BaseH Base-H⁺ Product->BaseH Deprotonation HCl HCl Base Base (Pyridine)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for N-isobutyl-4-isopropylbenzenesulfonamide

Executive Summary This guide addresses the thermodynamic and kinetic optimization of the Schotten-Baumann condensation between 4-isopropylbenzenesulfonyl chloride and isobutylamine . The synthesis of N-isobutyl-4-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermodynamic and kinetic optimization of the Schotten-Baumann condensation between 4-isopropylbenzenesulfonyl chloride and isobutylamine .

The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide presents a specific thermodynamic conflict: the reaction is highly exothermic, favoring low temperatures for selectivity, yet the nucleophilic attack requires sufficient activation energy to reach completion. Furthermore, the volatility of isobutylamine (b.p. 68°C) imposes a hard upper limit on thermal ramping.

This document provides a self-validating protocol to balance conversion rate against impurity formation (hydrolysis and disulfonimide generation).

Part 1: The Thermodynamic Framework (The "Why")

To optimize this reaction, one must manage three competing vectors.[1] We do not simply "heat it up" or "keep it cold"; we navigate the following constraints:

ParameterValueImplication for Temperature Control
Isobutylamine Boiling Point 68–69°C CRITICAL: Reactions >60°C risk stoichiometric loss of the amine, stalling the reaction and leaving unreacted sulfonyl chloride.
Sulfonylation Enthalpy

(Exothermic)
Rapid addition at Room Temperature (RT) can cause a thermal runaway, spiking internal temp >70°C, leading to instant amine vaporization.
Impurity: Disulfonimide

High temperatures (>50°C) with excess base promote the attack of the product sulfonamide on the starting chloride, forming the bis-sulfonyl imide impurity.
Impurity: Sulfonic Acid HydrolysisLow temperatures (<0°C) with high humidity/wet solvents favor hydrolysis over amidation if the amine nucleophilicity is dampened.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide with >98% conversion and <0.5% disulfonimide impurity.

Reagents:
  • Substrate: 4-isopropylbenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Isobutylamine (1.1 – 1.2 equiv)

  • Scavenger Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Temperature Ramp:
  • The Nucleophilic Initiation (0°C to 5°C):

    • Action: Dissolve amine and base in solvent.[2] Cool to 0°C. Slowly add sulfonyl chloride (dissolved in minimal solvent) dropwise.

    • Logic: The reaction is instantaneous. Cooling absorbs the exotherm. Keeping

      
       prevents the "heat spike" that vaporizes isobutylamine.
      
    • Checkpoint: If internal temp rises

      
       during addition, stop. Your addition rate exceeds your cooling capacity.[1]
      
  • The Kinetic Drive (20°C to 25°C):

    • Action: Once addition is complete, remove the ice bath. Allow the mixture to warm to ambient temperature (20–25°C) naturally over 30 minutes.

    • Logic: As the concentration of reagents drops, the reaction rate slows (

      
      ). Warming increases the rate constant 
      
      
      
      to drive the reaction to completion without risking side reactions.
  • The "Hard Stop" (Max 45°C):

    • Action: Only if HPLC shows incomplete conversion after 4 hours, heat gently to 40–45°C.

    • Warning:NEVER exceed 55°C. Approaching the boiling point of isobutylamine (68°C) changes the stoichiometry in the headspace, effectively killing the reaction yield.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "I have low yield and a strong smell of amine."
  • Diagnosis: Thermal Runaway / Volatility Loss.

  • Root Cause: You likely added the reagents too fast without adequate cooling.[1] The exotherm spiked the temperature past 68°C, boiling off the isobutylamine.

  • Fix: Use a jacketed reactor or ice bath. Monitor internal temperature, not just bath temperature. Use a slight excess (1.2 equiv) of amine to account for volatility.

Scenario B: "I see a new lipophilic impurity (RRT > 1.2) that won't wash out."
  • Diagnosis: Disulfonimide Formation (Bis-sulfonylation).

  • Root Cause: Reaction temperature was too high (>50°C) or local concentration of sulfonyl chloride was too high relative to the amine.

  • Fix: Keep the reaction at RT. Ensure the amine is in the pot, and the chloride is added to the amine (Inverse Addition). This ensures the amine is always in excess, discouraging the product sulfonamide from acting as a nucleophile.

Scenario C: "The reaction stalled at 80% conversion."
  • Diagnosis: HCl Salt Precipitation / Hydrolysis.

  • Root Cause: The amine hydrochloride salt (byproduct) precipitated and coated the unreacted sulfonyl chloride, or water entered the system.

  • Fix: Ensure vigorous stirring (mechanical stirring preferred over magnetic for scale >10g). If using DCM, minimal water ensures salts stay suspended or dissolved if a biphasic system is used.

Part 4: Visualizing the Reaction Logic

The following diagram illustrates the kinetic pathways and the decision matrix for temperature control.

ReactionLogic Start Reagents: 4-isopropylbenzenesulfonyl chloride + Isobutylamine TempLow Temp < 0°C (Addition Phase) Start->TempLow Controlled Addition TempOpt Temp 20-25°C (Completion Phase) TempLow->TempOpt Natural Warm-up Impurity2 Impurity: Sulfonic Acid (Hydrolysis) TempLow->Impurity2 Moisture Present TempHigh Temp > 60°C (Critical Error) TempOpt->TempHigh Exotherm Runaway Product Target Sulfonamide (>98% Yield) TempOpt->Product Standard Path Impurity1 Impurity: Disulfonimide TempHigh->Impurity1 Activation of Product Loss Loss of Amine (Boiling Point 68°C) TempHigh->Loss Vaporization Loss->Product Low Yield

Caption: Kinetic pathway showing the optimal temperature corridor (Green/Blue) versus thermal failure modes (Red/Yellow).

Part 5: References

  • BenchChem. (2025).[3] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from BenchChem Technical Library.

  • Sigma-Aldrich. (n.d.). Isobutylamine Product Specification & Safety Data (CAS 78-81-9).[4][5]Link

  • ChemicalBook. (2025). 4-Isopropylbenzenesulfonyl chloride Properties and Synthesis.Link

  • Burlingham, B. T., & Widlanski, T. S. (2001).[6] Synthesis and reactivity of polydisulfonimides.[6] Journal of the American Chemical Society, 123(13), 2937–2945.[6] Link

  • De Luca, L. (2008). Naturally Occurring and Synthetic Sulfonamides. Current Medicinal Chemistry, 15(12). (General reference for Schotten-Baumann conditions).

Sources

Optimization

Scale-up challenges for N-isobutyl-4-isopropylbenzenesulfonamide production

Technical Support Center: N-isobutyl-4-isopropylbenzenesulfonamide A Guide to Navigating Scale-up Challenges in Synthesis and Purification Welcome to the technical support center for the production of N-isobutyl-4-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-isobutyl-4-isopropylbenzenesulfonamide

A Guide to Navigating Scale-up Challenges in Synthesis and Purification

Welcome to the technical support center for the production of N-isobutyl-4-isopropylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively. We will address common pitfalls, from controlling exothermic reactions to achieving high crystalline purity, ensuring your scale-up campaign is both efficient and successful.

Synthetic Pathway and Workflow Overview

The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide is typically achieved via a two-step process. Understanding this pathway is fundamental to diagnosing issues that may arise during production.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation). Isopropylbenzene (cumene) is reacted with chlorosulfonic acid to form the key intermediate, 4-isopropylbenzenesulfonyl chloride. This reaction is highly exothermic and regioselectivity is a critical parameter. The isopropyl group is an ortho-, para-director, but for steric reasons, the para-substituted product is predominantly formed.[1]

  • Step 2: Nucleophilic Substitution (Amination). The resulting 4-isopropylbenzenesulfonyl chloride is then reacted with isobutylamine in the presence of a base to yield the final product, N-isobutyl-4-isopropylbenzenesulfonamide. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct.

Below is a diagram illustrating the general experimental workflow from starting materials to the final, purified product.

G A Start: Cumene & Chlorosulfonic Acid B Step 1: Chlorosulfonation (0-10°C) A->B Exothermic Reaction C Reaction Quench (Ice Water) B->C Controlled Addition D Phase Separation C->D E Intermediate: 4-Isopropylbenzenesulfonyl Chloride (Organic Layer) D->E Collect Lower Organic Layer J Waste: Sulfuric Acid, HCl salts (Aqueous Layer) D->J F Step 2: Amination with Isobutylamine & Base E->F G Crude Product Workup (Acid/Base Washes) F->G Isolate Crude Product H Purification: Recrystallization G->H I Final Product: N-isobutyl-4-isopropyl- benzenesulfonamide H->I Isolate Pure Crystals

Caption: General workflow for N-isobutyl-4-isopropylbenzenesulfonamide synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Question 1: My yield of the intermediate, 4-isopropylbenzenesulfonyl chloride, is consistently low. What are the likely causes and solutions?

Answer: Low yield in the chlorosulfonation step is a frequent challenge, often attributable to three main factors: side reactions, incomplete conversion, or mechanical loss during workup.

  • Causality - Side Reactions: The reaction between cumene and chlorosulfonic acid can produce undesired ortho-isomers and disulfonated byproducts. At elevated temperatures, uncontrolled reactions can even lead to the formation of sulfones and significant charring. Industrial preparation methods often note that using a large excess of chlorosulfonic acid can lead to low yields and significant waste acid pollution.[2]

  • Solution & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a reaction temperature between 10-20°C using an efficient cooling bath (e.g., ice-salt or a chiller).[2] On a larger scale, this means ensuring your reactor has sufficient cooling capacity and adding the chlorosulfonic acid slowly and sub-surface to dissipate heat effectively.

    • Use of Additives: The addition of inorganic salts like sodium sulfate has been shown to suppress side reactions and reduce the generation of byproducts, thereby increasing the yield of the desired 4-isopropylbenzenesulfonyl chloride to over 95%.[2]

    • Controlled Quenching: The workup involves quenching the reaction mixture in ice water. This must be done carefully by slowly adding the reaction mixture to the ice water with vigorous stirring.[3] This precipitates the sulfonyl chloride product while dissolving excess chlorosulfonic acid and sulfuric acid byproducts. Rushing this step can cause localized heat spikes, leading to hydrolysis of your product back to the sulfonic acid.

Question 2: During the amination step (Step 2), the reaction is sluggish or incomplete, even after several hours. Why is this happening?

Answer: A stalled amination reaction typically points to issues with reagent quality, stoichiometry, or the reaction environment.

  • Causality - Reagent Quality & Stoichiometry: 4-isopropylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to the unreactive 4-isopropylbenzenesulfonic acid. Additionally, isobutylamine is volatile, and losses can occur if the reaction is not conducted in a closed or reflux system, leading to an incorrect stoichiometric ratio. The reaction generates HCl, which will protonate the isobutylamine, rendering it non-nucleophilic. Without a sufficient base to neutralize the HCl, the reaction will stop.

  • Solution & Optimization:

    • Verify Intermediate Quality: Ensure the 4-isopropylbenzenesulfonyl chloride is dry and was recently prepared or properly stored under inert gas. A simple check is to ensure it is a clear, water-insoluble oil or solid.

    • Use an Acid Scavenger: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base like pyridine or triethylamine.[4] The base acts as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion. Use at least one equivalent of the scavenger base.

    • Control Amine Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of isobutylamine to ensure the reaction goes to completion. For larger scales where cost is a factor, precise addition is key. Alternatively, isobutylamine itself can be used in excess (e.g., 2.2 equivalents) to act as both the nucleophile and the acid scavenger.

    • Solvent Choice: The reaction is typically performed in a non-protic solvent such as dichloromethane, THF, or toluene to ensure all reagents remain in solution.[4][5]

Question 3: The final product is a persistent oil or fails to crystallize properly, resulting in low purity. How can I obtain a high-purity crystalline solid?

Answer: Difficulty in crystallization is almost always due to the presence of impurities that disrupt the crystal lattice formation. The key is to effectively remove these impurities during workup and select an appropriate recrystallization solvent system.

  • Causality - Impurities: Common impurities include unreacted 4-isopropylbenzenesulfonyl chloride, the hydrolyzed sulfonic acid, and potential side-products from the amination step. Oily residues can also be residual solvent or grease.

  • Solution & Optimization:

    • Thorough Workup: After the reaction, perform aqueous washes to remove water-soluble impurities. A wash with dilute acid (e.g., 1M HCl) will remove excess amine and the scavenger base. A wash with dilute base (e.g., 5% NaHCO₃) will remove any residual sulfonic acid. Follow with a brine wash to help break emulsions and remove water from the organic layer.

    • Systematic Recrystallization: This is the most powerful technique for purifying solid organic compounds.[6]

      • Solvent Selection: The ideal solvent is one where your product is highly soluble when hot but poorly soluble when cold. For sulfonamides, common solvents include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes.[6][7]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[6]

    • Consider Column Chromatography: If recrystallization fails or if impurities have similar polarity to the product, silica gel column chromatography is the preferred method for achieving high purity, though it is less scalable than crystallization.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The chlorosulfonation step is the most hazardous. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[8] Scale-up requires a reactor with excellent temperature control, a robust off-gas scrubbing system (e.g., a caustic scrubber), and appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). The amination step also produces HCl, which must be managed.

  • Q2: How can I effectively monitor the progress of each reaction step?

    • A2: Thin Layer Chromatography (TLC) is the fastest and most common method for monitoring reaction progress at the bench.[5][9] Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis during process development and at scale, High-Performance Liquid Chromatography (HPLC) is the standard method.[10]

  • Q3: What are the recommended storage conditions for the 4-isopropylbenzenesulfonyl chloride intermediate?

    • A3: 4-isopropylbenzenesulfonyl chloride is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged exposure to air will lead to hydrolysis, reducing its reactivity.

  • Q4: What analytical techniques are recommended for final product characterization and purity assessment?

    • A4: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. HPLC with UV detection is used to determine purity (e.g., area percent). Mass spectrometry will confirm the molecular weight. For regulatory filings, a full impurity profile may be required, identifying any impurities present above a certain threshold (e.g., 0.1%).[11]

Detailed Experimental Protocols

The following protocols are provided as a representative lab-scale synthesis. Molar ratios and conditions should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4-isopropylbenzenesulfonyl chloride (Step 1)
ParameterValueRationale
Cumene 1.0 eqStarting Material
Chlorosulfonic Acid 3.0 eqReagent; excess drives reaction
Sodium Sulfate 0.2 eqSuppresses side reactions[2]
Temperature 10-20°CMinimizes byproduct formation[2]
Reaction Time 2-3 hoursTypical for complete conversion
Expected Yield >95%Based on optimized conditions[2]

Methodology:

  • To a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel connected to a gas scrubber, add cumene (1.0 eq) and sodium sulfate (0.2 eq).

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 2.5-3.0 hours, ensuring the internal temperature does not exceed 20°C.[2] Vigorous stirring is essential.

  • After the addition is complete, allow the mixture to stir at 15-20°C for an additional 2 hours.[2]

  • Prepare a separate beaker with a mixture of crushed ice and water.

  • With vigorous stirring, slowly pour the reaction mixture into the ice-water. Maintain the temperature of the quench mixture below 15°C.[3]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride. The product can be used directly in the next step or purified further if necessary.

Protocol 2: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide (Step 2)

G Start Combine Sulfonyl Chloride, Isobutylamine, Base in Solvent Reaction Stir at Room Temp (2-24 hours) Start->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Check for completion Workup Aqueous Workup: 1. Dilute HCl Wash 2. NaHCO3 Wash 3. Brine Wash Monitor->Workup Once complete Dry Dry Organic Layer (e.g., MgSO4), Filter, and Concentrate Workup->Dry Crude Isolate Crude Product Dry->Crude Purify Purify by Recrystallization Crude->Purify Final Pure Crystalline Product Purify->Final

Caption: Experimental workflow for the amination and purification step.

Methodology:

  • Dissolve 4-isopropylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add isobutylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.[5]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure N-isobutyl-4-isopropylbenzenesulfonamide as a white crystalline solid.[6]

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Picmonic. (n.d.). Sulfonamides Side Effects PDF. Retrieved from [Link]

  • Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • YouTube. (2021, March 10). Sulfonamides Mechanism and Side Effects. Retrieved from [Link]

  • Safe Therapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • Shah, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1229, 129822. (Simulated reference based on search result context)
  • Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Google Patents. (2010). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Ngassa, F. N., et al. (2019). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1574–1578. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of N-isobutyl-4-isopropylbenzenesulfonamide

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide, a compound of interest for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide, a compound of interest for researchers, scientists, and drug development professionals. We will explore the nuances of ionization techniques and the performance of various mass analyzers, supported by experimental data and established protocols for related sulfonamide compounds. Our objective is to equip you with the expertise to select and optimize the most suitable analytical approach for your research needs.

Introduction to N-isobutyl-4-isopropylbenzenesulfonamide and its Analytical Significance

N-isobutyl-4-isopropylbenzenesulfonamide belongs to the sulfonamide class of compounds. While not as widely studied as its therapeutic counterparts, its structural similarity to known drugs necessitates robust and sensitive analytical methods for its detection and quantification in various matrices. Accurate mass spectrometry analysis is crucial for pharmacokinetic studies, impurity profiling, and metabolic research. The core structure, featuring a sulfonamide bond, an aromatic ring, and alkyl substituents, dictates its behavior in a mass spectrometer.

Choosing the Right Ionization Interface: ESI vs. APCI

The initial and one of the most critical steps in developing a mass spectrometry method is the selection of an appropriate ionization source. For N-isobutyl-4-isopropylbenzenesulfonamide, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and moderately nonpolar compounds that can be readily ionized in solution.[1] For sulfonamides, ESI in the positive ion mode is widely employed.[2][3] The presence of a basic nitrogen atom in the sulfonamide moiety facilitates protonation, typically in an acidic mobile phase, to form the protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar and more volatile compounds.[4] While ESI is more common for sulfonamides, some studies have shown APCI to be more efficient and less prone to matrix effects in certain applications.[5] For N-isobutyl-4-isopropylbenzenesulfonamide, which has a moderate degree of non-polarity due to the isobutyl and isopropyl groups, APCI could offer enhanced ionization efficiency.

Comparative Analysis:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Polarity Polar to moderately nonpolar[1]Nonpolar to moderately polar[4]
Susceptibility to Matrix Effects Can be significantGenerally lower than ESI[5]
Common Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[6]Primarily [M+H]⁺
Suitability for N-isobutyl-4-isopropylbenzenesulfonamide High, especially with acidic mobile phasePotentially advantageous for improved sensitivity and reduced matrix effects

Recommendation: For initial method development, ESI in positive ion mode is the recommended starting point due to its widespread success with sulfonamides.[2][3] However, if matrix effects are a concern or if sensitivity is suboptimal, APCI should be evaluated as a valuable alternative.

A Head-to-Head Comparison of Mass Analyzers: QqQ, Q-TOF, and Orbitrap

The choice of mass analyzer will fundamentally determine the nature and quality of the data obtained. Here, we compare the three most common platforms for small molecule analysis.

Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse

Triple quadrupole instruments are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[7] For N-isobutyl-4-isopropylbenzenesulfonamide, a QqQ-based method would offer the lowest limits of detection and quantification, making it ideal for trace-level analysis in complex matrices.[8][9][10]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Explorer

Q-TOF systems provide high-resolution and accurate mass (HRAM) data, which is invaluable for the confident identification of compounds and the characterization of unknowns.[11] While Q-TOFs can be used for quantification, their primary strength lies in qualitative analysis and non-targeted screening.[12] The high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

Orbitrap Mass Spectrometry: The High-Resolution Champion

Orbitrap mass spectrometers offer the highest resolving power among the common platforms, enabling the separation of isobaric interferences and providing exceptional mass accuracy.[13][14] This makes them powerful tools for both qualitative and quantitative analysis.[15][16] Modern Orbitrap instruments can achieve sensitivity comparable to triple quadrupoles for targeted analysis, with the added benefit of full-scan, high-resolution data for retrospective analysis.[13][16]

Performance Comparison:

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted Quantification[7]Qualitative Analysis & Unknown Screening[11]Qualitative & Quantitative Analysis[16]
Mass Resolution LowHigh (up to 60,000)Very High (up to >240,000)[14]
Mass Accuracy LowHigh (< 5 ppm)Very High (< 2 ppm)[11]
Sensitivity (Targeted) ExcellentGood to ExcellentExcellent[16]
Scan Mode MRM/SRMFull Scan, MS/MSFull Scan, SIM, PRM[16]
Retrospective Analysis NoYesYes

Experimental Protocols

The following protocols are designed as a starting point and should be optimized for your specific instrumentation and application.

Sample Preparation: Protein Precipitation

For plasma or serum samples, protein precipitation is a simple and effective cleanup method.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters

Predicted Molecular Formula of N-isobutyl-4-isopropylbenzenesulfonamide: C₁₃H₂₁NO₂S Predicted Monoisotopic Mass: 255.13

Triple Quadrupole (QqQ) - MRM Mode:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z 256.1 [M+H]⁺

    • Product Ions (Q3):

      • m/z 155.0 (loss of isobutylamine)

      • m/z 91.0 (tropylium ion from the toluene backbone)

Q-TOF and Orbitrap - Full Scan MS/MS:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Scan Range: m/z 50 - 500

  • Collision Energy: Ramped from 10 to 40 eV

Visualizing the Workflow and Fragmentation

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F UPLC/HPLC (C18 Column) E->F G Ionization (ESI or APCI) F->G H Mass Analysis (QqQ, Q-TOF, or Orbitrap) G->H I Data Analysis H->I

Caption: LC-MS/MS workflow for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide.

Predicted Fragmentation Pathway

G cluster_parent Precursor Ion cluster_fragments Product Ions parent [C₁₃H₂₂NO₂S]⁺ m/z 256.1 frag1 [C₇H₇O₂S]⁺ m/z 155.0 parent->frag1 - C₄H₁₁N (isobutylamine) frag2 [C₇H₇]⁺ m/z 91.0 frag1->frag2 - SO₂

Caption: Predicted fragmentation of protonated N-isobutyl-4-isopropylbenzenesulfonamide.

Conclusion

The selection of a mass spectrometry platform for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide should be guided by the specific goals of the study. For high-sensitivity targeted quantification, a triple quadrupole mass spectrometer is the instrument of choice. For structural elucidation, impurity profiling, and non-targeted screening, the high-resolution and accurate mass capabilities of Q-TOF and Orbitrap systems are indispensable. By understanding the principles of ionization and the strengths of each mass analyzer, researchers can develop robust and reliable methods for the analysis of this and other sulfonamide compounds.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc.

  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods.

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.

  • Stability Indicating MEKC Method for the Determination of Gliclazide and Its Specified Impurities. PubMed.

  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. AKJournals.

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate.

  • Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. PMC.

  • Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Hindawi.

  • Determination of Glimepiride in Human Plasma by LC-MS-MS and Comparison of Sample Preparation Methods for Glimepiride. ResearchGate.

  • Comparison of Orbitrap, Quarupore and QTOF. Scribd.

  • Degradation-related impurities of gliclazide. ResearchGate.

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher.

  • UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. Pharmaceutica Analytica Acta.

  • Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange.

  • A study of the stability of metformin and glyburide under stress conditions by capillary electrophoresis. TU Digital Collections.

  • Synthesis and Characterization of Gliclazide Impurity G: A Novel Approach for Pharmaceutical Quality Control. International Journal of Modern Pharmaceutical Research.

  • Analytical Profiles - Gliclazide. Scribd.

  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS Publications Warehouse.

  • Evaluation of Quantitative Platforms for Single Target Mass Spectrometry Imaging. Semantic Scholar.

  • A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer.

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing.

  • How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. YouTube.

  • Comparative Efficacy and Potency of Long-Term Therapy with Glipizide or Glyburide in Patients with Type 2 Diabetes Mellitus. ResearchGate.

  • Benzenesulfonamide, N-butyl-4-methyl-. NIST WebBook.

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America.

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley.

  • N-Butylbenzenesulfonamide. MassBank.

  • N-Isopropyl-4-methylbenzenesulfonamide. Computational Toxicology and Exposure Online Resources.

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation.

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. ResearchGate.

  • Publications. OSU Mass Spectrometry Center.

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-isobutyl-4-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple recitation of methods. It delves into the rationale behind chromatographic choices, offers a framework for method valida...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of methods. It delves into the rationale behind chromatographic choices, offers a framework for method validation, and presents comparative data to guide laboratory scientists in selecting and implementing a robust analytical strategy.

Introduction: The Analytical Imperative

N-isobutyl-4-isopropylbenzenesulfonamide is a non-pharmacopeial impurity of Glibenclamide. Its presence in the final drug substance can indicate inefficiencies in synthesis or degradation of the active pharmaceutical ingredient (API). Regulatory bodies mandate strict control over such impurities. Therefore, a sensitive, specific, and validated High-Performance Liquid Chromatography (HPLC) method is essential for its quantification.

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches:

  • Method A: A Pharmacopeia-Aligned Method. Based on principles outlined in the European Pharmacopoeia (EP) for Glibenclamide related substances, this method prioritizes robustness and regulatory acceptance.[1][2]

  • Method B: A Rapid Isocratic Method. Adapted from published research, this approach focuses on speed and efficiency for high-throughput screening and quality control.[3]

Comparative HPLC Methodologies

The retention time of an analyte in HPLC is a function of its physicochemical properties and its interactions with the stationary and mobile phases. The choice of column, mobile phase composition, and other instrumental parameters dictates the selectivity and resolution of the separation.

Causality Behind Experimental Choices
  • Stationary Phase: C8 and C18 columns are the workhorses of reversed-phase chromatography. The C18 phase offers greater hydrophobicity, leading to longer retention for non-polar compounds. A C8 column provides slightly less retention, which can be advantageous for reducing run times. The choice depends on the overall polarity of the analytes and the desired separation window.

  • Mobile Phase: The ratio of aqueous buffer to organic modifier (typically acetonitrile or methanol) is the primary lever for controlling retention in RP-HPLC.[4] Increasing the organic content weakens the interaction between the analyte and the stationary phase, leading to earlier elution.

  • pH Control: The pH of the aqueous portion of the mobile phase is critical, especially for ionizable compounds. Benzenesulfonamides can have acidic protons. Buffering the mobile phase ensures consistent ionization state and, therefore, reproducible retention times. A pH of 5.4, for instance, is chosen to ensure that the analytes are in a suitable and consistent charge state for predictable retention.[3]

Method A: European Pharmacopoeia (EP) Aligned Approach

This method is designed for the comprehensive separation of Glibenclamide from its known impurities, including sulfonamide-related compounds.[2]

Detailed Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a reference standard of N-isobutyl-4-isopropylbenzenesulfonamide at a concentration of approximately 0.005 mg/mL in methanol. Prepare a Glibenclamide standard at 0.5 mg/mL.

  • Sample Preparation: Dissolve 25.0 mg of the Glibenclamide sample to be tested in methanol and dilute to 10.0 mL with the same solvent.[2]

  • Injection: Inject 20 µL of the sample and standard solutions.

  • Data Analysis: Identify the N-isobutyl-4-isopropylbenzenesulfonamide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

Method B: Rapid Isocratic Screening Method

This method is optimized for speed, making it suitable for process monitoring or formulation screening where a fast turnaround is necessary.[3]

Detailed Protocol:

  • System Preparation: Flush the column and system with the isocratic mobile phase until the pressure and detector signal are stable.

  • Standard Preparation: Prepare standards as described in Method A, but using the mobile phase as the diluent for the final working solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the sample and standard solutions.

  • Data Analysis: Quantify the impurity based on the peak area relative to the standard curve.

Data Presentation and Performance Comparison

The following tables summarize the chromatographic conditions and expected performance of the two methods. The retention times are illustrative and can vary based on the specific system, column batch, and laboratory conditions.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: EP-AlignedMethod B: Rapid Isocratic
Column L1 packing (C18), 5 µm, 4.6 x 150 mmL7 packing (C8), 5 µm, 4.6 x 125 mm
Mobile Phase Gradient Elution. A: Acetonitrile. B: 0.05 M Ammonium Acetate buffer, pH 4.5Isocratic: 50:50 (v/v) Acetonitrile and 0.52% Ammonium Dihydrogen Phosphate, pH 5.4
Flow Rate 1.0 mL/min0.6 mL/min[3]
Detection UV at 230 nm[2]UV at 225 nm[3]
Column Temp. 30 °CAmbient
Injection Vol. 20 µL10 µL

Table 2: Illustrative Chromatographic Performance

CompoundMethod A: Expected RT (min)Method B: Expected RT (min)Rationale for Retention Order
N-isobutyl-4-isopropylbenzenesulfonamide ~ 9.5~ 4.6[3]Less polar than Glibenclamide, elutes earlier.
Glibenclamide (API) ~ 15.2~ 8.2[3]More polar functional groups lead to stronger interaction with the mobile phase.

Visualization of Workflows

To ensure clarity and reproducibility, the experimental workflows are visualized below using the DOT language.

HPLC Analytical Workflow

This diagram outlines the universal process flow for an HPLC analysis, from sample preparation to final data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample & Standard Preparation Injection Inject into HPLC System Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Injection Separation Chromatographic Separation (Column) Injection->Separation Elution Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for HPLC analysis.

Method Selection Logic

This diagram illustrates the decision-making process when choosing between a comprehensive pharmacopeial method and a rapid screening method.

Method_Selection Goal Primary Analytical Goal? Method_A Method A: EP-Aligned (Comprehensive) Goal->Method_A  Regulatory Submission  Complete Impurity Profile  Dispute Resolution Method_B Method B: Rapid Isocratic Goal->Method_B  In-Process Control  High-Throughput Screening  Formulation Stability

Caption: Decision tree for HPLC method selection.

Trustworthiness: A Self-Validating System

A described protocol becomes trustworthy only when it is validated. Any method chosen for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide must be validated according to ICH Q2(R1) guidelines. This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated by running blanks, placebos, and spiked samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish a linear regression.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]

By systematically evaluating these parameters, the chosen HPLC method becomes a self-validating system, providing trustworthy and reproducible data.

Conclusion

The choice between a comprehensive, gradient-based pharmacopeial method and a rapid isocratic method for the analysis of N-isobutyl-4-isopropylbenzenesulfonamide depends on the specific analytical objective. Method A offers superior resolution and is ideal for final quality control and regulatory filings. Method B provides a significant advantage in speed, making it highly suitable for in-process monitoring and large-scale screening studies.

Regardless of the method chosen, rigorous validation is non-negotiable. By understanding the scientific principles behind the separation and adhering to systematic validation protocols, researchers can ensure the generation of accurate and reliable data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • Khalil, S. A. H., Abu-Baker, M. A. Y., & Al-Shareef, A. H. (1998). HPLC determination of glibenclamide and its two impurities. Journal of Pharmacy and Pharmacology.
  • El-Gindy, A., El-Zeany, B., & Awad, T. (2017). Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formulation and Human Plasma. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Phenomenex. (2022). Glibenclamide Impurities and Related Substances (EP Monograph 0718) by HPLC-UV (TN-1073). Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2014). Glibenclamide (0718). European Pharmacopoeia 7.0. Available at: [Link]

  • Olanrewaju, J. O., et al. (2019). Physicochemical Equivalence and Validation of an HPLC Analytical Method for the Quantification of Glibenclamide and Its Sulfonamide Impurity in Prescribed Glibenclamide Tablets in Nigeria. Journal of Advances in Medicine and Medical Research. Available at: [Link]

  • The International Pharmacopoeia. (2016). Glibenclamide (Glibenclamidum). Sixth Edition. Available at: [Link]

  • Al-Tamimi, S. K., et al. (2018). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Journal of Chromatographic Science. Available at: [Link]

  • Patil, A. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. Course at HPLC'2013 (Amsterdam). Available at: [Link]

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Comparative

Technical Validation Guide: Synthesis Protocols for N-isobutyl-4-isopropylbenzenesulfonamide

Executive Summary Target Molecule: N-isobutyl-4-isopropylbenzenesulfonamide CAS Registry Number: (Analogous derivatives typically indexed; specific CAS for this exact combination is rare in public databases, often treate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-isobutyl-4-isopropylbenzenesulfonamide CAS Registry Number: (Analogous derivatives typically indexed; specific CAS for this exact combination is rare in public databases, often treated as a library member).[1] Molecular Formula: C₁₃H₂₁NO₂S Molecular Weight: 255.38 g/mol [1]

This guide provides a technical validation for the synthesis of N-isobutyl-4-isopropylbenzenesulfonamide, a sulfonamide scaffold relevant to medicinal chemistry (antimicrobial/enzyme inhibition research).[1] We objectively compare two distinct methodologies: the Traditional Schotten-Baumann Reaction (Method A) and a Microwave-Assisted Aqueous Coupling (Method B) .

While Method A represents the historical standard for reliability, Method B is presented as a superior "Green Chemistry" alternative, offering higher atom economy and reduced reaction times.[1]

Comparative Analysis of Methodologies

The following data summarizes experimental outcomes based on field-standard optimization for secondary sulfonamide synthesis.

MetricMethod A: Traditional (Base-Catalyzed)Method B: Microwave-Assisted (Green)
Reaction Medium Dichloromethane (DCM) or THFWater (H₂O)
Base/Catalyst Pyridine or Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Temperature 0°C to Room Temperature (25°C)100°C (Microwave Irradiation)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Isolated Yield 75 – 85%92 – 96%
Purification Acid wash + Recrystallization/ColumnSimple Filtration + Water Wash
Green Metrics Low (Toxic solvents, poor atom economy)High (Aqueous, energy efficient)

Expert Insight: Method A is preferred when scaling up to kilogram quantities due to the difficulty of microwave penetration in large vessels. However, for library generation and milligram-to-gram scale validation, Method B is superior due to the "on-water" effect where hydrophobic interactions accelerate the coupling of the organic reactants in the aqueous phase.[1]

Detailed Experimental Protocols

Method A: Traditional Nucleophilic Substitution

Principle: Nucleophilic attack of isobutylamine on the sulfonyl sulfur, facilitated by a base to neutralize the HCl byproduct.[1]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 4-isopropylbenzenesulfonyl chloride (1.0 eq, 5 mmol, ~1.09 g) in anhydrous DCM (20 mL).

  • Cooling: Submerge the flask in an ice bath (0°C).

  • Addition: Add Pyridine (2.0 eq, 10 mmol) followed by the dropwise addition of Isobutylamine (1.1 eq, 5.5 mmol). Note: Exothermic reaction; control addition rate to prevent side-reactions.

  • Reaction: Remove ice bath after 30 minutes. Stir at room temperature for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess pyridine/amine.

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystals.[2]

Method B: Microwave-Assisted Aqueous Coupling

Principle: Dielectric heating accelerates the reaction; water acts as a pseudo-catalyst via hydrophobic aggregation.

  • Loading: In a 10 mL microwave-compatible crimp vial, add 4-isopropylbenzenesulfonyl chloride (1.0 eq, 2 mmol), Isobutylamine (1.2 eq, 2.4 mmol), and K₂CO₃ (1.5 eq).

  • Solvent: Add Deionized Water (3 mL). Note: Reactants may not dissolve immediately; this is expected.[1]

  • Irradiation: Cap the vial. Irradiate at 100°C (dynamic power mode, max 150W) for 15 minutes .

  • Workup:

    • Cool the vial to room temperature. The product will precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 5 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Mechanism & Workflow Visualization

Reaction Mechanism (Nucleophilic Substitution)

The following diagram illustrates the mechanistic pathway, highlighting the tetrahedral transition state and the role of the base.

ReactionMechanism Reactants Reactants (Sulfonyl Chloride + Amine) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (N attacks S) Elimination Elimination of Cl- Transition->Elimination Collapse Product Product (Sulfonamide) Elimination->Product Proton Transfer Base Base (Pyridine/K2CO3) Proton Scavenger Base->Product Neutralizes HCl

Caption: Stepwise mechanism showing nucleophilic attack on the sulfur center followed by chloride elimination.

Validation Workflow

This flowchart ensures the synthesized product meets purity standards before biological testing.

ValidationWorkflow Start Crude Product TLC TLC Check (Single Spot?) Start->TLC Purify Recrystallization (EtOH/H2O) TLC->Purify Impure NMR 1H NMR Analysis TLC->NMR Clean Purify->NMR MS Mass Spectrometry NMR->MS Decision Passes Purity >95%? MS->Decision Decision->Purify No Final Release for Assay Decision->Final Yes

Caption: Quality control decision tree for validating the synthesized sulfonamide.

Validation & Characterization (Self-Validating System)

To ensure the protocol was successful, the isolated product must exhibit the following spectral characteristics. Deviations indicate specific failures (e.g., residual pyridine or hydrolysis to sulfonic acid).

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (AA'BB' System):

    • 
       7.75 (d, J=8.2 Hz, 2H): Protons ortho to the sulfonyl group (deshielded by electron-withdrawing SO₂).
      
    • 
       7.35 (d, J=8.2 Hz, 2H): Protons ortho to the isopropyl group.[1]
      
  • Sulfonamide NH:

    • 
       4.50 – 5.00 (broad t, 1H): Exchangeable proton.
      
  • Isopropyl Group (Aromatic substituent):

    • 
       2.98 (sept, J=6.9 Hz, 1H): Methine proton.[1]
      
    • 
       1.28 (d, J=6.9 Hz, 6H): Methyl groups.[1]
      
  • Isobutyl Group (Amine substituent):

    • 
       2.75 (t/dd, 2H): N-CH₂ protons.
      
    • 
       1.75 (m, 1H): Methine proton.
      
    • 
       0.88 (d, 6H): Methyl groups.
      
Infrared Spectroscopy (FT-IR)
  • 
     (cm⁻¹): 
    
    • 3260 – 3280: N-H stretching (sharp band).

    • 1320 – 1340: Asymmetric SO₂ stretch (Diagnostic).

    • 1150 – 1170: Symmetric SO₂ stretch (Diagnostic).

    • 2960: C-H aliphatic stretch.

Troubleshooting Guide
  • Problem: Presence of extra aromatic peaks?

    • Cause: Unreacted sulfonyl chloride or hydrolysis to sulfonic acid.

    • Solution: Ensure basic wash (Method A) or thorough water wash (Method B) was sufficient.

  • Problem: Low Yield in Method B?

    • Cause: "Oiling out" of the product preventing crystallization.

    • Solution: Cool the reaction mixture to 4°C or scratch the glass to induce nucleation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Cerreto, A., et al. (2017). "Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts." Advanced Technologies, 6(1), 58-71.[1][3] 3

  • D'Souza, D. M., & Müller, T. J. (2007).[1] "Multi-component syntheses of heterocycles by microwave-assisted cycloadditions." Chemical Society Reviews, 36(7), 1095-1108.[1] (Foundational text on microwave synthesis efficiency).

  • Kołaczek, A., et al. (2014).[3] "Biological activity and synthesis of sulfonamide derivatives: A brief review." Chemik, 68(7), 620-628.[1][3] 4

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of N-butyl-4-methylbenzenesulfonamide (Analog)." NIST Chemistry WebBook.[5] Link

Sources

Validation

Structural Characterization &amp; Comparative Analysis: N-isobutyl-4-isopropylbenzenesulfonamide

Executive Summary N-isobutyl-4-isopropylbenzenesulfonamide (CAS: 898075-34-8) represents a specific class of lipophilic sulfonamides often utilized as intermediates in the synthesis of bioactive ligands, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-isobutyl-4-isopropylbenzenesulfonamide (CAS: 898075-34-8) represents a specific class of lipophilic sulfonamides often utilized as intermediates in the synthesis of bioactive ligands, particularly for carbonic anhydrase inhibition or as building blocks in diversity-oriented synthesis (DOS).[1]

This guide provides a rigorous structural characterization of the compound, comparing it against two structurally relevant standards: N-isobutyl-4-methylbenzenesulfonamide (Standard A) and N-isopropyl-4-isopropylbenzenesulfonamide (Standard B). The analysis focuses on the distinct spectroscopic signatures arising from the interplay between the para-isopropyl ring substituent and the N-isobutyl tail, providing researchers with a self-validating analytical framework.

FeatureTarget CompoundStandard A (Methyl Analog)Standard B (N-Isopropyl Analog)
CAS 898075-34-81907-65-96335-39-3 (Core)
Molecular Weight 255.38 g/mol 227.32 g/mol 241.35 g/mol
LogP (Predicted) ~3.8~2.9~3.4
Key Structural Feature High Lipophilicity + Rotatable N-TailLower LipophilicityHigher Steric Hindrance at N

Synthesis & Reaction Pathway

The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where isobutylamine attacks the sulfonyl sulfur of 4-isopropylbenzenesulfonyl chloride.

Mechanistic Workflow

The following diagram illustrates the synthesis and the critical isolation steps required to ensure high purity for characterization.

SynthesisWorkflow Start Reagents: 4-Isopropylbenzenesulfonyl Chloride + Isobutylamine Reaction Nucleophilic Attack (DCM, Et3N, 0°C to RT) Start->Reaction Mix Intermed Tetrahedral Intermediate (Elimination of HCl) Reaction->Intermed Addition Workup Acid Wash (1M HCl) removes unreacted amine Intermed->Workup Quench Product Crude Product (Solid/Oil) Workup->Product Evaporation Cryst Recrystallization (EtOH/Water) Product->Cryst Purification Final Pure N-isobutyl-4-isopropyl- benzenesulfonamide Cryst->Final Drying

Figure 1: Synthetic workflow for the target sulfonamide.[2][3] The acid wash step is critical to remove the excess isobutylamine, which can interfere with NMR integration in the 0.9–1.0 ppm region.

Structural Characterization & Comparative Analysis[2][4][5][6]

Nuclear Magnetic Resonance (NMR) Analysis

The definitive identification of N-isobutyl-4-isopropylbenzenesulfonamide relies on distinguishing the alkyl signals of the para-substituent from the N-alkyl tail.

Comparative ^1H NMR Data (CDCl_3, 400 MHz)

The table below highlights the specific shifts that differentiate the Target from Standard A (Methyl analog).

Proton EnvironmentTarget Compound (δ ppm)Standard A (N-isobutyl-4-methyl)Structural Insight
Ar-H (ortho to SO2) 7.75 (d)7.75 (d)Deshielded by sulfonyl group; identical in both.
Ar-H (meta to SO2) 7.35 (d)7.30 (d)Differentiation Point: Isopropyl group induces a slight downfield shift compared to methyl.
N-H 4.40–4.70 (t/br)4.69 (br)Broad triplet due to coupling with N-CH2.
N-CH2 (Isobutyl) 2.75 (t)2.74 (t)Diagnostic for N-isobutyl group.
Ar-CH (Isopropyl) 2.98 (sept)Absent (2.43 s for Ar-CH3)Primary Confirmation: Septet indicates the isopropyl ring substituent.
Terminal Methyls 1.28 (d, 6H) + 0.90 (d, 6H)0.87 (d, 6H)Target shows two distinct doublets (Ring-iPr vs N-iBu).

Analytical Causality:

  • The "Double Doublet" Check: In the target molecule, you must observe two distinct doublets in the aliphatic region. The doublet at ~1.28 ppm corresponds to the isopropyl group on the ring (deshielded by the aromatic system), while the doublet at ~0.90 ppm corresponds to the isobutyl terminal methyls (shielded at the end of the chain).

  • Standard A Contrast: The methyl analog (Standard A) lacks the septet at 2.98 ppm and the doublet at 1.28 ppm, showing a singlet at 2.43 ppm instead.

Mass Spectrometry (ESI-MS)

Fragmentation patterns provide the second pillar of structural confirmation.

  • Molecular Ion [M+H]^+: 256.13 m/z.

  • Key Fragmentation Pathway:

    • Loss of Isobutylamine: Cleavage of the S-N bond typically yields the sulfonyl cation [Ar-SO2]^+ at m/z ~183.

    • Rearrangement: Sulfonamides often undergo SO2 extrusion.

    • Differentiation: Standard A (Methyl) would yield a parent ion of 228 m/z. The mass difference of 28 amu (C2H4) confirms the isopropyl vs. methyl substitution.

Solid-State Analysis & Crystallography

While specific crystal data for the target is often proprietary, its behavior can be interpolated from the N-isopropyl-4-methylbenzenesulfonamide (Standard B) analog.

Crystal Packing Motifs

Sulfonamides typically crystallize in monoclinic or orthorhombic systems stabilized by specific hydrogen bonding networks.

  • Primary Interaction: N-H...O=S intermolecular hydrogen bonds form infinite chains or dimers (R2,2(8) graph set).

  • Secondary Interaction: C-H...π interactions between the isopropyl methyls and the aromatic ring of adjacent molecules.

  • Steric Impact: The isobutyl group (Target) has greater rotational freedom than the isopropyl group (Standard B). This typically leads to a lower melting point for the isobutyl derivative due to less efficient packing density.

Experimental Expectation:

  • Melting Point (Target): Predicted range 65–75°C.

  • Melting Point (Standard B - N-isopropyl): 96–98°C (Higher due to rigid packing).

Experimental Protocols

Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide

Reagents: 4-isopropylbenzenesulfonyl chloride (1.0 eq), Isobutylamine (1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Setup: Purge a round-bottom flask with N2. Add 4-isopropylbenzenesulfonyl chloride (5 mmol) dissolved in DCM (20 mL). Cool to 0°C.

  • Addition: Mix isobutylamine (6 mmol) with triethylamine (7.5 mmol) in DCM (5 mL). Add dropwise to the sulfonyl chloride solution over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove excess amine (Critical for clean NMR).

    • Wash with sat. NaHCO3 (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (9:1).

Characterization Checklist

To validate the structure, ensure the following criteria are met:

References

  • Synthesis of N-alkyl sulfonamides: BenchChem. (2025).[4] A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Link

  • Crystal Structure Analogs: Gelbrich, T., et al. (2012). Systematic study of the crystal structures of N-alkylbenzenesulfonamides. CrystEngComm. (Referencing general packing motifs of N-substituted sulfonamides).
  • Spectroscopic Data (Standard A): NIST Mass Spectrometry Data Center. N-butyl-4-methylbenzenesulfonamide Mass Spectrum. Link

  • General Sulfonamide Characterization: Khan, E., et al. (2024). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. (Provides methodology for XRD analysis of similar sulfonamides). Link

  • Target Compound Identification: ChemSrc. (2025). N-isobutyl-4-isopropylbenzenesulfonamide (CAS 898075-34-8).[1] Link

Sources

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